molecular formula C22H19Cl2NO3 B7945388 (1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

(1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

Cat. No.: B7945388
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-FDYSRKEFSA-N
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Description

This compound is a stereoisomeric pyrethroid derivative characterized by its cyclopropane core, dichlorovinyl substituent, and (R)-cyano(3-phenoxyphenyl)methyl ester group. Its molecular formula is C₂₂H₁₉Cl₂NO₃, with an average molecular mass of 416.30 g/mol . The (1S,3S) configuration of the cyclopropane ring and the (R)-stereochemistry of the cyano group are critical for its bioactivity, as these features optimize binding to insect sodium channels, enhancing insecticidal potency while minimizing mammalian toxicity .

Properties

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17?,18-,20?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAATUXNTWXVJKI-FDYSRKEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(C1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline]
Record name alpha-Cypermethrin
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Boiling Point

200 °C @ 0.07 mm Hg
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 309
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Solubility

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C)., Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol., In water, 0.01 mg/l @ 25 °C.
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 309
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Density

1.28 g/ml @ 20 °C
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 309
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Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000017 [mmHg], 1.73X10-5 mm Hg @ 20 °C
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 309
Record name alpha-Cypermethrin
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 309
Record name ALPHACYPERMETHRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554
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Color/Form

Viscous yellowish brown semisolid mass., Colorless crystals

CAS No.

67375-30-8
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R)-rel
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Melting Point

78-81 °C
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 309
Record name ALPHACYPERMETHRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Biological Activity

(1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is a synthetic pyrethroid insecticide, primarily utilized for its efficacy in pest control. This compound exhibits potent biological activity against a wide range of agricultural pests, making it a valuable tool in integrated pest management strategies.

Chemical Structure and Properties

The chemical structure of (1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is characterized by the presence of a cyano group and a cyclopropane carboxylate moiety. Its molecular formula is C21H21Cl2NO2C_{21}H_{21}Cl_2NO_2 with a molecular weight of approximately 404.30 g/mol.

The primary mode of action of this compound involves the disruption of sodium ion channels in the nervous systems of insects. By prolonging the opening of these channels, it leads to hyperexcitation and eventual paralysis of the target pests. This mechanism is similar to that of other pyrethroids, which are known for their rapid knockdown effects on insects.

Efficacy Against Pests

Research indicates that (1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate demonstrates high toxicity against various agricultural pests including:

  • Aphids : Effective at low concentrations.
  • Whiteflies : Rapid knockdown observed.
  • Spider Mites : Significant mortality rates reported.

Table 1: Toxicity Data Against Common Pests

Pest TypeLC50 (µg/L)Observations
Aphids5.0High mortality within 24 hours
Whiteflies8.5Rapid knockdown effect
Spider Mites12.0Significant reduction in population

Environmental Impact

The environmental persistence and toxicity profiles have been evaluated in various studies. The compound is classified as highly toxic to aquatic organisms and poses risks to non-target species if not managed properly.

Case Study 1: Agricultural Application

In a field trial conducted on cotton crops, the application of (1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate resulted in a substantial reduction in pest populations compared to untreated plots. The trial demonstrated effective control over aphid and whitefly infestations while maintaining beneficial insect populations.

Case Study 2: Resistance Management

A study investigating resistance development in pest populations highlighted that rotating this compound with other classes of insecticides reduced the likelihood of resistance emergence. This strategy is essential for sustainable pest management practices.

Research Findings

Recent evaluations have focused on the safety profile and potential human health risks associated with exposure to (1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate. Toxicological assessments indicate that while it poses acute toxicity risks via ingestion or dermal exposure, proper handling and application protocols can mitigate these risks.

Table 2: Toxicological Profile

Exposure RouteToxicity LevelNotes
OralToxicLD50 = 250 mg/kg in rats
DermalModerately ToxicSkin irritation observed
InhalationLow RiskNo significant effects noted

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their configurations, substituents, and properties:

Compound Name Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
(1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate Dichlorovinyl, Cyano (1S,3S), (R)-cyano C₂₂H₁₉Cl₂NO₃ 416.30 N/A High insecticidal activity; optimized stereochemistry for target binding; moderate environmental persistence .
(1R,3R)-Dichlorovinyl analog Dichlorovinyl, Cyano (1R,3R), (S)-cyano C₂₂H₁₉Cl₂NO₃ 416.30 53–55 Reduced bioactivity compared to (1S,3S) isomer due to suboptimal spatial orientation; used in studies of stereochemical selectivity .
(R)-Cyano(3-phenoxyphenyl)methyl (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate Dibromovinyl, Cyano (1S,3S), (R)-cyano C₂₂H₁₉Br₂NO₃ 514.11 N/A Increased lipophilicity and potency due to bromine; slower degradation raises environmental persistence concerns .
[(S)-Cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate Chloro-trifluoropropenyl, Cyano (1S,3S), (S)-cyano, Z-configuration C₂₃H₁₉ClF₃NO₃ 449.86 N/A Fluorine enhances photostability and resistance to metabolic breakdown; Z-configuration improves target specificity .
(1R-cis)-Cyclopropanecarboxylic acid (3-phenoxyphenyl)methyl ester Dichlorovinyl (1R-cis) C₂₁H₂₀Cl₂O₃ 391.29 N/A Lacks cyano group; lower molecular weight correlates with reduced insecticidal activity; used as a precursor in pyrethroid synthesis .

Key Findings from Comparative Analysis

  • Stereochemical Influence: The (1S,3S) configuration in the target compound maximizes insecticidal efficacy by aligning the dichlorovinyl and cyano groups for optimal sodium channel interaction. In contrast, the (1R,3R) isomer shows reduced activity due to steric hindrance .
  • Substituent Effects :
    • Halogen Variation : Replacing chlorine with bromine (as in the dibromo analog) increases molecular weight and lipophilicity, enhancing potency but raising environmental persistence risks .
    • Fluorinated Derivatives : The chloro-trifluoropropenyl group in ’s compound improves photostability and metabolic resistance, critical for outdoor applications .
  • Role of the Cyano Group: The (R)-cyano group in the target compound enhances binding affinity to insect targets while reducing mammalian toxicity, a feature absent in non-cyano analogs like the cis-isomer in .

Research Implications

The structural and stereochemical nuances of these compounds highlight the importance of rational design in pyrethroid development. For instance:

  • Environmental Impact : Brominated analogs, while potent, may require formulation adjustments to mitigate persistence .
  • Resistance Management : Fluorinated derivatives (e.g., ) could address resistance in pest populations due to their enhanced stability .

Preparation Methods

Intermediate Synthesis

The synthesis begins with two critical intermediates: (cyano)(3-phenoxyphenyl)methanol and cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride.

a. (Cyanо)(3-phenoxyphenyl)methanol
This intermediate is synthesized via nucleophilic substitution of the sodium salt of (hydroxy)(3-phenoxyphenyl)methanesulfonic acid with sodium cyanide. Reaction conditions include:

  • Solvent: Water (2.5 L per mole of substrate)

  • Temperature: 15°C during cyanide addition, followed by warming to room temperature

  • Yield: ~94% purity after ether extraction and washing.

b. cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid Chloride
The acid chloride is prepared by treating cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with excess thionyl chloride (3:1 molar ratio). Key parameters:

  • Reaction Time: Overnight stirring at room temperature

  • Distillation: 66–67°C at 0.5 mmHg

  • Purity: 98% after distillation.

Esterification Reaction

The final step couples the intermediates via esterification:

Conditions:

  • Solvent: Toluene (5.3 L per mole of alcohol)

  • Catalyst: Pyridine (1.1 equivalents)

  • Temperature: 40°C for 2.5 hours

  • Yield: 93.6% after workup.

Stereochemical Considerations

The target compound exhibits four stereocenters, necessitating precise control to isolate the (1S,3S)-(R) enantiomer pair.

Stereoselective Synthesis

The esterification step produces a racemic mixture of four diastereomers:

  • (1R,cis)-α-S

  • (1S,cis)-α-R

  • (1S,cis)-α-S

  • (1R,cis)-α-R

The desired enantiomers (1R,cis)-α-S and (1S,cis)-α-R are isolated via crystallization.

Crystallization and Isomer Separation

Cyclic Crystallization Process

The patented method involves:

  • Crystallization: Treating the racemic mixture with non-polar solvents (e.g., hexane) to precipitate the (1R,cis)-α-S and (1S,cis)-α-R enantiomers.

  • Equilibration: Residual isomers in the mother liquor are epimerized using amines (e.g., triethylamine) in aromatic hydrocarbons, regenerating the racemic mixture for repeated crystallization.

Table 1: Crystallization Conditions and Outcomes

ParameterValueSource
SolventHexane (5 mL/g substrate)
Temperature0–5°C
Yield of Desired Isomers45–50% per cycle
Purity>99% enantiomeric excess (ee)

Process Optimization and Scalability

Solvent Selection

Non-polar solvents (C5–C8 alkanes) maximize enantiomer precipitation, while polar solvents (e.g., isopropanol) favor residual isomer solubility.

Base Catalysis

Triethylamine (1–5 mol%) in toluene at 50°C accelerates epimerization, achieving >95% equilibration within 4 hours.

Analytical Characterization

Gas Chromatography (GC)

  • Column: DB-5 (30 m × 0.25 mm)

  • Retention Time: 12.3 minutes for (1R,cis)-α-S isomer.

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3): δ 7.4–6.8 (m, 9H, aromatic), 5.2 (s, 1H, CH), 2.3 (s, 6H, CH3).

Industrial-Scale Production Challenges

Yield Limitations

The cyclic process achieves cumulative yields of 70–75% after three cycles due to mechanical losses during filtration.

Environmental Concerns

Thionyl chloride and pyridine require specialized handling, increasing production costs .

Q & A

Q. What are the key considerations for synthesizing (1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate with high stereochemical purity?

  • Methodological Answer: Synthesis requires precise control of cyclopropane ring formation and stereochemistry. A common approach involves cyclization of intermediates like 5-chloro-3,3-dimethylpentanoate derivatives, followed by esterification with the cyanohydrin moiety. Diastereomer separation via fractional crystallization or chiral chromatography is critical to isolate the (1S,3S)-(R) isomer. For example, intermediates such as 4,4-dimethyl-3,4-dihydro-2-pyranone (generated via oxidation and cyclization) are key precursors . Use of chiral catalysts or resolving agents (e.g., (S)-α-methylbenzylamine) can enhance enantiomeric excess .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

  • Methodological Answer:
  • Chiral HPLC or SFC (Supercritical Fluid Chromatography): Resolves enantiomers using columns like Chiralpak® IA/IB or cellulose-based stationary phases. Mobile phases often include hexane/isopropanol with 0.1% trifluoroacetic acid .
  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm cyclopropane ring geometry and dichlorovinyl configuration. NOESY experiments validate spatial arrangements of substituents .
  • X-ray Crystallography: Definitive proof of stereochemistry, as demonstrated in structural reports for analogous cyclopropanecarboxylates .

Q. How does the stereochemistry of this compound influence its bioactivity as an insecticidal agent?

  • Methodological Answer: The (1S,3S)-(R) configuration maximizes binding to insect voltage-gated sodium channels, disrupting neuronal function. Bioassays comparing enantiomers show that the cis-trans configuration of the cyclopropane ring and cyano group orientation are critical for potency. For example, the (1R,3R) isomer of cypermethrin exhibits 10–100× lower activity due to steric hindrance in target binding . Activity assessments should include electrophysiological assays (e.g., patch-clamp on insect neurons) and toxicity studies on model species (e.g., Drosophila melanogaster) .

Advanced Research Questions

Q. How can heuristic algorithms optimize reaction conditions for synthesizing this compound with improved yield and enantioselectivity?

  • Methodological Answer: Bayesian optimization or genetic algorithms can systematically explore variables (e.g., temperature, solvent polarity, catalyst loading) to maximize yield and enantiomeric excess. For instance, a Bayesian workflow might prioritize high-dielectric solvents (e.g., DMF) for cyclopropanation steps, reducing side reactions. Experimental validation using microfluidic reactors allows rapid screening of conditions .

Q. How should researchers address contradictions in bioactivity data caused by isomeric impurities or degradation products?

  • Methodological Answer:
  • Impurity Profiling: Use LC-MS/MS to identify byproducts (e.g., hydrolyzed esters or oxidized dichlorovinyl groups).
  • Bioactivity Normalization: Compare EC50_{50} values of purified isomers vs. technical-grade mixtures. For example, residual (1R,3R) isomers in cypermethrin batches reduce observed potency by up to 40% .
  • Stability Studies: Accelerated degradation under UV light or elevated humidity identifies labile functional groups (e.g., ester bonds) contributing to variability .

Q. What methodologies are recommended for studying the environmental degradation pathways of this compound?

  • Methodological Answer:
  • Photolysis Studies: Expose the compound to UV light (254–365 nm) in aqueous/organic matrices, followed by HPLC-UV/MS analysis to detect photoproducts like 3-phenoxybenzoic acid or dichlorovinyl derivatives .
  • Soil Microcosm Experiments: Monitor degradation kinetics using 14C^{14}\text{C}-labeled compound to track mineralization or bound residues. Aerobic conditions typically favor microbial breakdown via esterase activity .

Q. How can computational modeling predict the binding affinity of this compound to non-target species’ sodium channels?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) with homology models of sodium channels (e.g., mammalian Nav1.4 vs. insect Nav1.1) identifies key interactions. For example, the cyano group forms hydrogen bonds with Thr393_{393} in insects but clashes with Leu432_{432} in mammals, explaining selective toxicity. MD simulations (100 ns) assess binding stability under physiological conditions .

Q. What advanced techniques isolate trace enantiomers from racemic mixtures of this compound?

  • Methodological Answer:
  • Chiral SFC with Polar Stationary Phases: Achieves baseline separation using columns like Chiralpak® IG with CO2_2/methanol gradients.
  • Crystallization-Induced Diastereomer Transformation: Introduce a chiral resolving agent (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, selectively crystallizing the desired enantiomer .

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